(2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique structure that includes a benzodioxin ring, a methoxyphenyl group, and a chromene core, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative and an appropriate enone.
Introduction of the Benzodioxin Ring: The benzodioxin ring can be introduced via a nucleophilic substitution reaction, where a dihydroxybenzene derivative reacts with an appropriate halogenated compound.
Formation of the Imino Group: The imino group can be formed through a condensation reaction between an amine and an aldehyde or ketone.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a methoxyphenylboronic acid or a methoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine or reduce other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2), nucleophiles (NH3, OH-), and electrophiles (NO2+, SO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of chromene derivatives in various chemical reactions.
Biology
Biologically, this compound is investigated for its potential as a bioactive molecule. Chromene derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities, making this compound a candidate for drug development.
Medicine
In medicine, research focuses on the therapeutic potential of this compound
Industry
Industrially, this compound could be used in the development of new materials, pharmaceuticals, and agrochemicals. Its unique properties make it a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(4-hydroxyphenyl)-2H-chromene-3-carboxamide: Similar structure with a hydroxy group instead of a methoxy group.
(2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(4-chlorophenyl)-2H-chromene-3-carboxamide: Similar structure with a chloro group instead of a methoxy group.
Uniqueness
The uniqueness of (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(4-methoxyphenyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O5/c1-29-19-9-6-17(7-10-19)26-24(28)20-14-16-4-2-3-5-21(16)32-25(20)27-18-8-11-22-23(15-18)31-13-12-30-22/h2-11,14-15H,12-13H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZDNNSYDBMEQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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